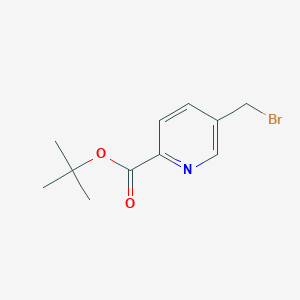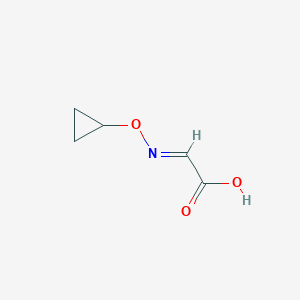
2-(Cyclopropoxyimino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropoxyimino)acetic acid is an organic compound characterized by the presence of a cyclopropyl group attached to an oxime and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropoxyimino)acetic acid typically involves the reaction of cyclopropylamine with glyoxylic acid, followed by the formation of the oxime. The reaction conditions often require a controlled temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropoxyimino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The cyclopropyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amines, and substituted cyclopropyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Cyclopropoxyimino)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropoxyimino)acetic acid involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropyl group can interact with hydrophobic regions of proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the oxime and acetic acid moieties.
Glyoxylic acid oxime: Contains the oxime group but lacks the cyclopropyl group.
Cyclopropylacetic acid: Contains the cyclopropyl and acetic acid moieties but lacks the oxime group.
Uniqueness
2-(Cyclopropoxyimino)acetic acid is unique due to the combination of the cyclopropyl, oxime, and acetic acid groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
(2E)-2-cyclopropyloxyiminoacetic acid |
InChI |
InChI=1S/C5H7NO3/c7-5(8)3-6-9-4-1-2-4/h3-4H,1-2H2,(H,7,8)/b6-3+ |
InChI Key |
SGZMHVPPXXJIGK-ZZXKWVIFSA-N |
Isomeric SMILES |
C1CC1O/N=C/C(=O)O |
Canonical SMILES |
C1CC1ON=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






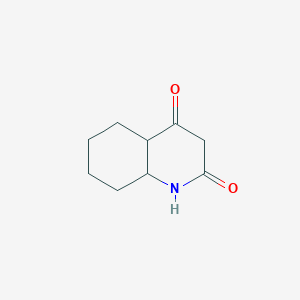
![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)aceticacid](/img/structure/B13025505.png)

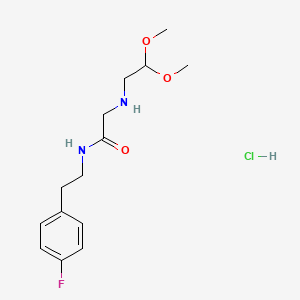

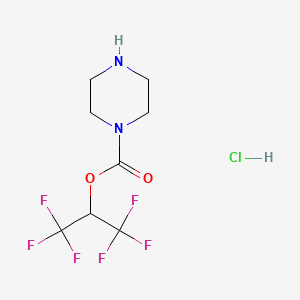
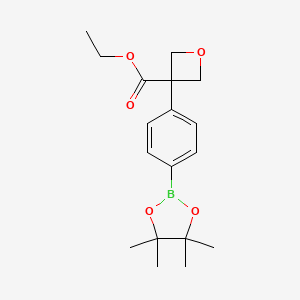
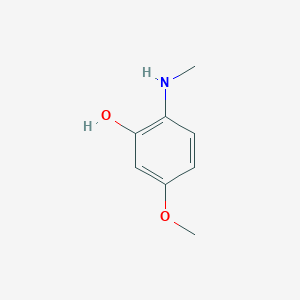
![5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine](/img/structure/B13025549.png)
